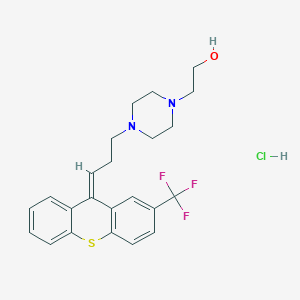

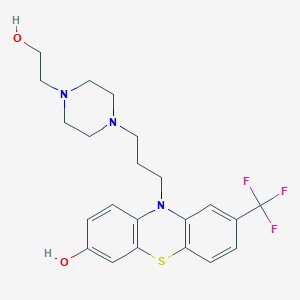

7-Hydroxyfluphenazine

Vue d'ensemble

Description

7-Hydroxyfluphenazine is a significant metabolite of fluphenazine, a phenothiazine antipsychotic medication. The identification of 7-hydroxyfluphenazine as a major metabolite in dogs and rhesus monkeys highlights its importance in the metabolic pathway of fluphenazine. The isolation and identification methodologies involve solvent extraction, column chromatography, preparative TLC, mass spectral data, and NMR spectroscopy. These techniques have confirmed the hydroxylation at the C-7 position of the phenothiazine ring system, distinguishing it from other possible hydroxylated metabolites (Dreyfuss & Cohen, 1971).

Synthesis Analysis

The synthesis of 7-hydroxyfluphenazine and its analogs involves a series of chemical reactions aimed at introducing a hydroxyl group at the 7th position of the phenothiazine core. Techniques used in the synthesis include reactions such as F-C reaction, Claisen-Schmidt cyclization, and hydrolysis. These methods yield significant insights into the chemical synthesis pathways that can be utilized to produce 7-hydroxyfluphenazine and its derivatives with a focus on achieving high purity and yield (Nodiff et al., 1981).

Applications De Recherche Scientifique

Metabolite Identification and Characterization

- 7-Hydroxyfluphenazine is identified as a major metabolite of fluphenazine in dogs and rhesus monkeys, isolated from feces and characterized by mass spectral data and NMR spectroscopy, indicating hydroxylation on the phenothiazine ring system (Dreyfuss & Cohen, 1971).

Radioimmunoassay Development

- A specific radioimmunoassay (RIA) was developed for 7-hydroxyfluphenazine, an active metabolite of fluphenazine, enabling the determination of its plasma levels in patients treated with fluphenazine (Aravagiri et al., 1994).

Phase I and Phase II Metabolite Studies

- In rat bile following fluphenazine administration, 7-hydroxyfluphenazine was identified as a phase-I metabolite, along with intact glucuronide and sulfate conjugates as phase-II metabolites, providing direct evidence of these metabolites (Jackson et al., 1991).

Glucuronide Metabolites Analysis

- Biosynthesis studies of 7-hydroxyfluphenazine glucuronide were conducted, with findings indicating no conjugation at the primary alcohol group of fluphenazine, suggesting a low susceptibility of its side-chain to glucuronidation (Jackson, Hubbard, & Midha, 1991).

Kinetic Studies in Humans

- Methods were developed to study fluphenazine kinetics in humans, identifying 7-hydroxyfluphenazine as a principal metabolite in plasma, urine, and feces after fluphenazine administration (Whelpton & Curry, 1976).

Analytical Standards for Metabolite Identification

- Syntheses of 7-hydroxy derivatives of psychotropic drugs, including fluphenazine, were described to create analytical standards for identifying these metabolites in biological materials (Nodiff et al., 1981).

Orientations Futures

Propriétés

IUPAC Name |

10-[3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-8-(trifluoromethyl)phenothiazin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26F3N3O2S/c23-22(24,25)16-2-5-20-19(14-16)28(18-4-3-17(30)15-21(18)31-20)7-1-6-26-8-10-27(11-9-26)12-13-29/h2-5,14-15,29-30H,1,6-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVCSDQAFEIGVBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=C(C=C(C=C3)O)SC4=C2C=C(C=C4)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186756 | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hydroxyfluphenazine | |

CAS RN |

33098-48-5 | |

| Record name | 10-[3-[4-(2-Hydroxyethyl)-1-piperazinyl]propyl]-8-(trifluoromethyl)-10H-phenothiazin-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxyfluphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

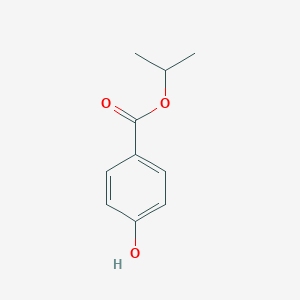

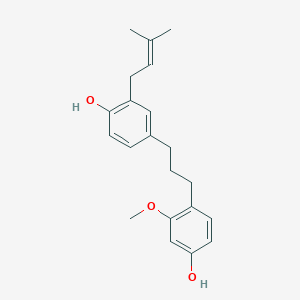

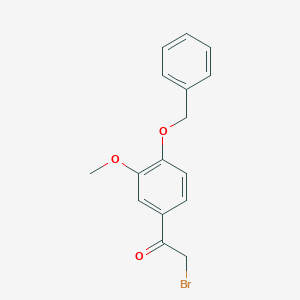

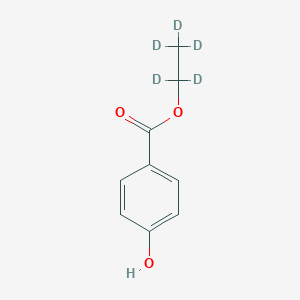

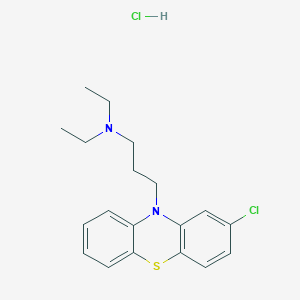

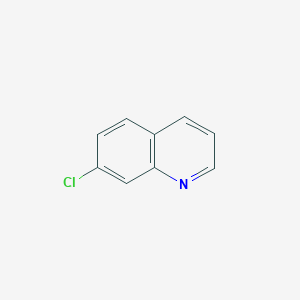

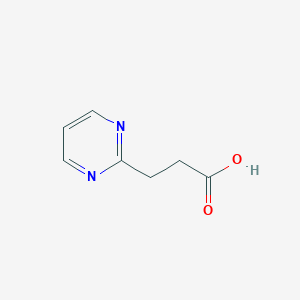

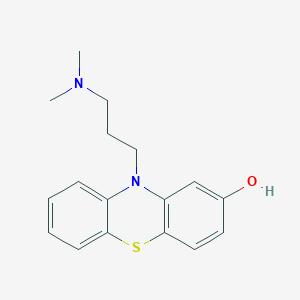

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.